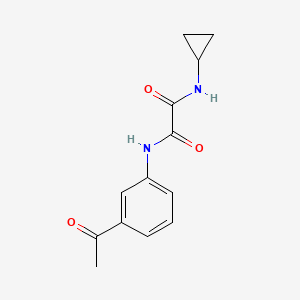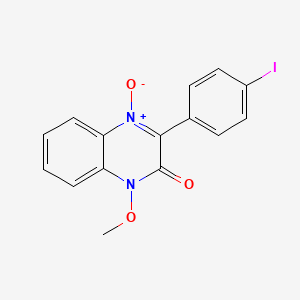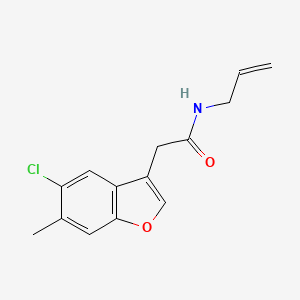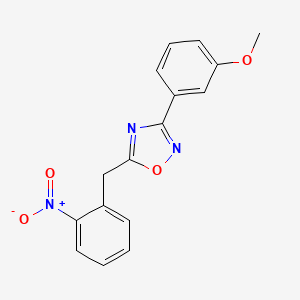
N-(3-acetylphenyl)-N'-cyclopropylethanediamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-cyclopropylethanediamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first synthesized in 2011 and has since been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
N-(3-acetylphenyl)-N'-cyclopropylethanediamide binds to a specific site on Pol I, preventing the enzyme from initiating transcription of rRNA genes. This leads to a decrease in rRNA synthesis and an accumulation of DNA damage, ultimately resulting in cell death. The selectivity of N-(3-acetylphenyl)-N'-cyclopropylethanediamide for cancer cells is thought to be due to their increased dependence on Pol I transcription for survival.
Biochemical and Physiological Effects
In addition to its effects on rRNA synthesis and cell death, N-(3-acetylphenyl)-N'-cyclopropylethanediamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetylphenyl)-N'-cyclopropylethanediamide is its selectivity for cancer cells, which reduces the potential for off-target effects. It also has a relatively low toxicity profile compared to other cancer therapies. However, its mechanism of action is complex and not fully understood, which may limit its clinical use. Additionally, its efficacy may be influenced by factors such as tumor heterogeneity and drug resistance.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-N'-cyclopropylethanediamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the identification of biomarkers that can predict response to N-(3-acetylphenyl)-N'-cyclopropylethanediamide, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to understand the mechanisms of resistance to N-(3-acetylphenyl)-N'-cyclopropylethanediamide and how they can be overcome.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-cyclopropylethanediamide has been shown to selectively inhibit Pol I transcription in cancer cells, leading to decreased ribosomal RNA (rRNA) synthesis and subsequent cell death. This makes it a promising candidate for cancer therapy, particularly in tumors with high levels of Pol I activity. Preclinical studies have demonstrated its efficacy in a range of cancer cell lines and animal models, including breast, ovarian, and pancreatic cancers.
Eigenschaften
IUPAC Name |
N'-(3-acetylphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)9-3-2-4-11(7-9)15-13(18)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFSCMAAXLTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238136.png)

![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238168.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)


![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)